molecular formula C5H8N2O2 B14390282 N-(2-Methylbut-3-yn-2-yl)nitramide CAS No. 90104-57-7

N-(2-Methylbut-3-yn-2-yl)nitramide

Cat. No.: B14390282
CAS No.: 90104-57-7
M. Wt: 128.13 g/mol
InChI Key: VDECZNZGTASBGP-UHFFFAOYSA-N
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Description

N-(2-Methylbut-3-yn-2-yl)nitramide (CAS: To be determined

Properties

CAS No.

90104-57-7

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

N-(2-methylbut-3-yn-2-yl)nitramide

InChI

InChI=1S/C5H8N2O2/c1-4-5(2,3)6-7(8)9/h1,6H,2-3H3

InChI Key

VDECZNZGTASBGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes to N-(2-Methylbut-3-yn-2-yl)nitramide

Precursor Synthesis: N-(2-Methylbut-3-yn-2-yl)amine

The amine precursor is synthesized via two primary methods:

Alkylation of Ammonia

Procedure :

  • Step 1 : React 2-chloro-2-methylbut-3-yne (1.0 eq) with aqueous ammonia (5.0 eq) in ethanol at 60–80°C for 12–24 hours.
  • Step 2 : Neutralize with HCl, extract with ethyl acetate, and concentrate under reduced pressure.
    Yield : 65–72%.
Gabriel Synthesis

Procedure :

  • Step 1 : Treat 2-bromo-2-methylbut-3-yne (1.0 eq) with potassium phthalimide (1.2 eq) in DMF at 100°C for 6 hours.
  • Step 2 : Hydrolyze the phthalimide intermediate with hydrazine hydrate in ethanol under reflux.
    Yield : 58–65%.

Nitration of the Amine Precursor

Nitration is achieved using N₂O₅/HNO₃ , a system optimized for nitramine synthesis.

Standard Nitration Protocol

Reagents :

  • N-(2-Methylbut-3-yn-2-yl)amine (1.0 eq)
  • 40% N₂O₅/HNO₃ (5.0 eq) in CH₂Cl₂

Procedure :

  • Cool the nitrating agent to 0–5°C.
  • Add the amine dropwise under nitrogen, maintaining temperature <10°C.
  • Warm to 40°C over 1 hour and stir for 4 hours.
  • Quench with MgCO₃, filter, and concentrate.
  • Recrystallize from 70% acetic acid.

Yield : 73–85%.

Optimization and Mechanistic Insights

Solvent Selection

  • CH₂Cl₂ : Optimal for N₂O₅/HNO₃ nitration, ensuring minimal alkyne reactivity.
  • Acetic acid : Enhances nitronium ion (NO₂⁺) generation but risks esterification.

Temperature Control

  • Critical parameter : Exceeding 40°C during nitration leads to alkyne polymerization.

Functional Group Compatibility

  • Alkyne stability : Protected via inert atmospheres (N₂/Ar) to prevent oxidative side reactions.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 1.70 (s, 6H, CH₃), 2.20 (s, 1H, ≡CH), 5.10 (br s, 1H, NH), 8.10 (s, 1H, NO₂)
¹³C NMR δ 22.4 (CH₃), 72.1 (C≡CH), 85.3 (C-NO₂), 155.2 (NO₂)
IR (KBr) 3280 cm⁻¹ (N-H), 2120 cm⁻¹ (C≡C), 1540 cm⁻¹ (N-NO₂)
MS (EI) m/z 157 [M+H]⁺, 140 [M-NO₂]⁺

Thermal Stability

  • TGA : Decomposition onset at 185°C (heating rate: 5°C/min).
  • DSC : Exothermic peak at 200°C, indicating deflagration.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
N₂O₅/HNO₃ 0–40°C, CH₂Cl₂ 73–85% High purity, scalable Requires strict temperature control
Acetyl nitrate RT, CH₃CN 50–60% Mild conditions Low yield, byproduct formation
H₂SO₄/HNO₃ 20–30°C <40% Low cost Alkyne decomposition

Industrial-Scale Considerations

  • Safety : N₂O₅ is hygroscopic and explosive; use explosion-proof equipment.
  • Cost : N₂O₅/HNO₃ system is 30% more expensive than mixed acid but improves yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbut-3-yn-2-yl)nitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitramide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitramide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield nitro derivatives, while reduction can produce amine compounds.

Scientific Research Applications

N-(2-Methylbut-3-yn-2-yl)nitramide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methylbut-3-yn-2-yl)nitramide involves its interaction with molecular targets through its nitramide group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved in these interactions are subject to ongoing research to fully elucidate the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Nitramide Derivatives

Compound Name (IUPAC) Molecular Formula Melting Point (°C) Yield (%) Key Applications/Properties
N-(5-(4-Chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide C₁₃H₁₆ClN₅O₂ Not reported Not given Antifungal, aphicidal activity
N-[1-((E)-3,7-Dimethylocta-2,6-dien-1-yl)-5-propyl-1,3,5-triazinan-2-ylidene]nitramide (4c) C₂₀H₃₃N₅O₂ 72–73 38.2 Insecticidal potential
Imidacloprid (N-[1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide) C₉H₁₀ClN₅O₂ 144 Systemic insecticide, neonicotinoid
N-(5-Bromopyridin-2-yl)nitramide C₅H₄BrN₃O₂ Not reported Intermediate in agrochemical synthesis

Key Comparisons:

Structural Variations :

  • Backbone Complexity : Compounds like 4c and the triazinan-ylidene nitramide feature bulky aliphatic or aromatic substituents, enhancing thermal stability (e.g., melting points >70°C). In contrast, imidacloprid has a simpler bicyclic structure but higher melting points (144°C) due to stronger intermolecular interactions.
  • Functional Groups : The presence of chlorine (e.g., in imidacloprid ) or bromine (e.g., N-(5-bromopyridin-2-yl)nitramide ) increases electronegativity, influencing reactivity and bioavailability.

Physicochemical Properties: Water Solubility: Neonicotinoid nitramides like imidacloprid exhibit low water solubility (0.61 g/L at 20°C) , whereas analogues with hydrophilic substituents (e.g., hydroxyl or cyano groups) may show improved solubility. Thermal Stability: Derivatives with rigid bicyclic frameworks (e.g., imidacloprid) display higher melting points compared to flexible aliphatic variants (e.g., compound 4d, melting point 44–46°C ).

Biological Activity :

  • Insecticidal Efficacy : Imidacloprid and its analogues act as nicotinic acetylcholine receptor agonists, disrupting insect nervous systems. Modifications to the nitramide backbone (e.g., triazinan-ylidene derivatives ) alter binding affinity and species selectivity.
  • Antifungal/Aphicidal Action : The 4-chlorobenzyl-substituted triazinan-ylidene nitramide demonstrated 80–90% efficacy against aphids and fungi, likely due to enhanced lipophilicity from the chloroaromatic group.

DFT analyses of trinitrophenyl nitramides highlighted correlations between nitro group positioning and explosive sensitivity .

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